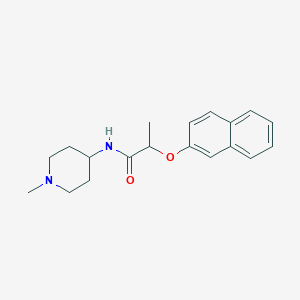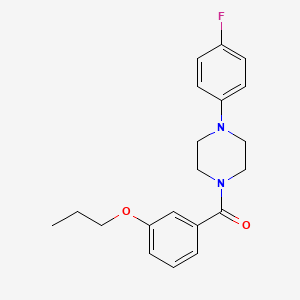![molecular formula C17H20N2O4S B4432943 N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide
Descripción general
Descripción
N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide, commonly known as MSPPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPPOB belongs to the class of benzamide compounds and is known for its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of MSPPOB involves the inhibition of the activity of certain enzymes. MSPPOB binds to the active site of the enzyme, preventing the substrate from binding and leading to the inhibition of the enzyme's activity. The exact mechanism of MSPPOB's action on different enzymes is still under investigation.
Biochemical and Physiological Effects:
MSPPOB has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase IX by MSPPOB has been shown to reduce the growth of cancer cells in vitro and in vivo. MSPPOB has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. MSPPOB has been shown to have low toxicity and high selectivity towards certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MSPPOB is its ability to inhibit the activity of specific enzymes with high selectivity. This makes MSPPOB a valuable tool for studying the role of specific enzymes in various biological processes. However, one of the limitations of MSPPOB is its low solubility in water, which can make its use in certain experiments challenging.
Direcciones Futuras
For research on MSPPOB include its development as a potential anticancer agent and as an enzyme inhibitor for the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
MSPPOB has been extensively studied for its potential applications in various fields of research. One of the primary areas of research has been the development of MSPPOB as an enzyme inhibitor. MSPPOB has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in certain types of cancer. This has led to the development of MSPPOB as a potential anticancer agent.
Propiedades
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-12-23-15-8-4-13(5-9-15)17(20)19-14-6-10-16(11-7-14)24(21,22)18-2/h4-11,18H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCTNLXFMENBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-(2R,3R)-3-[4-(2-methoxyethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4432868.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B4432879.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4432887.png)

![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4432929.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4432940.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide](/img/structure/B4432958.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)
